molecular formula C10H12Li4N5O13P3S B1142389 Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt CAS No. 94825-44-2

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

Cat. No.: B1142389
CAS No.: 94825-44-2
M. Wt: 563.1 g/mol
InChI Key: AMQXJFWJOAWCPV-ZVQJTLEUSA-J
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Description

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt is a non-hydrolyzable analog of guanosine triphosphate. It is known for its role as a G-protein activator and has been widely used in biochemical and physiological research. This compound is particularly valuable in studies involving G-protein-coupled receptors and signal transduction pathways .

Mechanism of Action

Target of Action

The primary targets of Guanosine 5’-[gamma-thio]triphosphate tetralithium salt are G-proteins . G-proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .

Mode of Action

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt is a G-protein activator . It binds to and activates G-proteins in the presence of magnesium . This compound is more resistant to hydrolysis than GTP, making it a stable GTP analog . It can stimulate phospholipases, induce actin polymerization, and stimulate GLUT4 translocation in a tyrosine kinase-dependent manner .

Biochemical Pathways

The activation of G-proteins by Guanosine 5’-[gamma-thio]triphosphate tetralithium salt affects several biochemical pathways. It stimulates the hydrolysis of phosphoinositides, leading to the production of secondary messengers that activate protein kinase cascades . It also stimulates the translocation of GLUT4, a glucose transporter, affecting glucose metabolism .

Pharmacokinetics

Its stability against hydrolysis may influence its bioavailability .

Result of Action

The activation of G-proteins by Guanosine 5’-[gamma-thio]triphosphate tetralithium salt can lead to various cellular effects. It can stimulate insulin release from pancreatic β-cells , protect proteins from proteolytic degradation , and induce exocytosis .

Action Environment

The action of Guanosine 5’-[gamma-thio]triphosphate tetralithium salt can be influenced by various environmental factors. For instance, the presence of magnesium is necessary for its activation of G-proteins . Additionally, the stability of solutions containing this compound can be affected by the conditions of preparation and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt is synthesized through a multi-step chemical processThe reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of guanosine 5’-[gamma-thio]triphosphate tetralithium salt involves large-scale synthesis using automated systems. The process includes high-performance liquid chromatography (HPLC) for purification and quality control. The compound is usually shipped in dry ice and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of guanosine 5’-[gamma-thio]triphosphate tetralithium salt, as well as substituted analogs with different functional groups .

Scientific Research Applications

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt has a wide range of scientific research applications:

    Chemistry: It is used as a non-hydrolyzable analog of guanosine triphosphate in studies involving nucleotide interactions and enzyme kinetics.

    Biology: The compound is employed in research on G-protein-coupled receptors, signal transduction pathways, and cellular processes such as actin polymerization and phospholipase activation.

    Medicine: It is used in studies related to insulin signaling, GLUT4 translocation, and proteolytic degradation protection.

    Industry: The compound is utilized in the development of pharmaceuticals and biochemical assays

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt is unique due to its non-hydrolyzable nature, which allows it to maintain G-proteins in an active state for extended periods. This property makes it particularly valuable in studies requiring sustained activation of G-proteins and related signaling pathways .

Biological Activity

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is a complex nucleotide analogue that exhibits significant biological activity, particularly in cellular signaling and metabolic processes. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

Guanosine 5'-(trihydrogen diphosphate) is characterized by its multiple phosphate groups, which are essential for its role in phosphorylation reactions and cellular energy transfer. The compound's structure allows it to interact with various enzymes and proteins involved in cellular signaling pathways.

  • Phosphorylation Reactions : The compound acts as a substrate for kinases and phosphatases, facilitating the transfer of phosphate groups which is crucial for metabolic pathways. This property enables it to influence the activity of guanine nucleotide-binding proteins, thereby modulating intracellular signaling cascades.
  • Activation of Signaling Pathways : Guanosine 5'-(trihydrogen diphosphate) has been shown to stimulate phosphoinositide hydrolysis, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism is vital for various physiological responses, including cell proliferation and differentiation .
  • Neuroprotective Effects : Research indicates that guanosine can enhance the activity of superoxide dismutase (SOD) in neuroprotective contexts, suggesting its potential role in mitigating oxidative stress in neuronal cells. This effect may be mediated through the stimulation of glial cells and the release of neurotrophic factors such as nerve growth factor (NGF) and fibroblast growth factor (FGF-2) .
  • Neuritogenic Effects : Guanosine has been reported to induce neurite outgrowth in hippocampal neurons and other cell types. This process is believed to involve both cAMP-dependent and independent pathways, highlighting its multifaceted role in promoting neuronal health .

Biological Implications

The biological activity of guanosine 5'-(trihydrogen diphosphate) extends beyond simple metabolic roles; it plays a critical part in:

  • Cellular Proliferation : By activating proto-oncogenes, this compound may influence cancer cell growth and survival.
  • Neuroprotection : Its ability to stimulate astrocytic glutamate uptake suggests a protective role against excitotoxicity in the central nervous system (CNS) .
  • Signal Transduction : The compound’s interaction with G-proteins underscores its importance in mediating various signaling pathways that regulate cellular functions.

Comparative Analysis

To better understand the unique properties of guanosine 5'-(trihydrogen diphosphate), a comparison with related nucleotides is provided below:

CompoundKey FunctionsBiological Activity
Guanosine 5'-triphosphate (GTP)Energy transfer, protein synthesisActivates G-proteins
Guanosine 5'-diphosphate (GDP)Involved in signal transductionRegulates G-protein activity
Guanosine 5'-(trihydrogen diphosphate)Phosphorylation reactions, neuroprotectionStimulates neurite outgrowth

Case Studies

  • Neuroprotective Role : A study demonstrated that guanosine significantly increased SOD activity in mice subjected to acute radiation syndrome (ARS), indicating its potential therapeutic benefits in neurodegenerative diseases .
  • Cell Signaling : In vitro experiments showed that guanosine could enhance cAMP levels through distinct signaling mechanisms, separate from those activated by classical neurotransmitters .
  • Metabolic Regulation : Research has indicated that guanosine plays a role in regulating biofilm formation in bacteria through its interaction with stringent response mediators like ppGpp .

Properties

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQXJFWJOAWCPV-ZVQJTLEUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li4N5O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241637
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94825-44-2
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094825442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
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